![molecular formula C18H16IN3O2 B2779439 N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide CAS No. 941510-88-9](/img/structure/B2779439.png)
N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16IN3O2 and its molecular weight is 433.249. The purity is usually 95%.
BenchChem offers high-quality N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Antagonism Research on structurally similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has shown potent and selective antagonism for the CB1 cannabinoid receptor. Molecular orbital methods and conformational analysis have been used to understand the binding interactions with the receptor, suggesting that specific structural features play a crucial role in antagonist activity (Shim et al., 2002). This research provides insight into how modifications to the chemical structure can affect receptor binding and activity, potentially leading to the development of new therapeutic agents.
Structural Activity Relationships (SAR) Studies on pyrazole derivatives, including those similar to the compound of interest, have explored the structure-activity relationships (SAR) related to cannabinoid receptor antagonists. These studies aim to identify structural requirements for potent and selective activity against brain cannabinoid CB1 receptors, contributing to the search for compounds with therapeutic potential (Lan et al., 1999).
Antimicrobial Evaluation The synthesis and antimicrobial evaluation of novel compounds, including bis-α,β-unsaturated ketones and derivatives with structural similarities to the compound , have demonstrated significant antimicrobial properties. These studies contribute to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Altalbawy, 2013).
Synthesis of Novel Compounds Research has also focused on the synthesis of novel compounds, including 5-HT7 receptor antagonists and various heterocyclic derivatives, by manipulating structural elements similar to those found in "N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide." Such studies are pivotal for developing new drugs with potential applications in treating various conditions, including mental health disorders (Strekowski et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYFEZZSVPKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

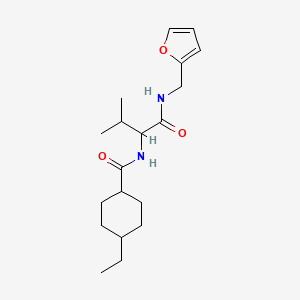
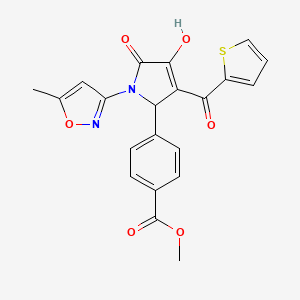
![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)
![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)
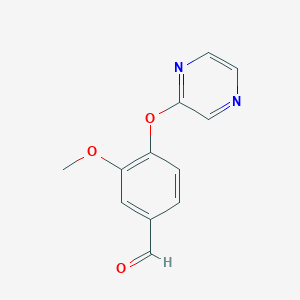

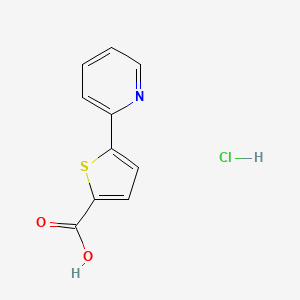
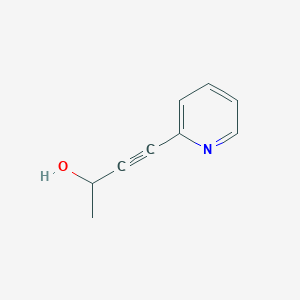
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)
![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)
![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)